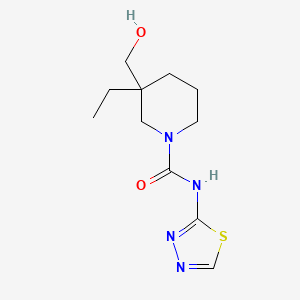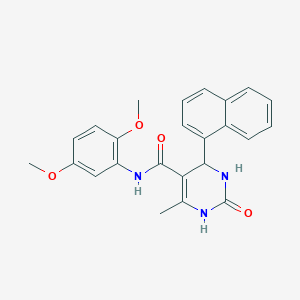
2-methoxy-1-methyl-2-oxoethyl 4-hydroxybenzoate
Descripción general
Descripción
2-methoxy-1-methyl-2-oxoethyl 4-hydroxybenzoate, also known as methylparaben, is a widely used preservative in the cosmetic and pharmaceutical industries. It is a white crystalline powder that is soluble in water and alcohol. Methylparaben is known for its antimicrobial properties and is used to prevent the growth of bacteria, fungi, and other microorganisms in various products.
Mecanismo De Acción
Methylparaben works by inhibiting the growth of microorganisms by interfering with their metabolism and reproduction. It is effective against a wide range of microorganisms, including bacteria, fungi, and yeasts.
Biochemical and Physiological Effects:
Methylparaben has been shown to have low toxicity and is generally considered safe for use in cosmetic and pharmaceutical products. However, there have been concerns about its potential endocrine-disrupting effects and its ability to mimic estrogen in the body. Studies have shown that 2-methoxy-1-methyl-2-oxoethyl 4-hydroxybenzoaten can bind to estrogen receptors and affect the expression of estrogen-responsive genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylparaben is a widely used preservative in laboratory experiments due to its effectiveness against microorganisms and low toxicity. However, it is important to note that 2-methoxy-1-methyl-2-oxoethyl 4-hydroxybenzoaten can interfere with certain assays and should be used with caution in experiments that require sensitive detection methods.
Direcciones Futuras
1. Further studies on the potential endocrine-disrupting effects of 2-methoxy-1-methyl-2-oxoethyl 4-hydroxybenzoaten and its impact on human health.
2. Development of alternative preservatives to replace 2-methoxy-1-methyl-2-oxoethyl 4-hydroxybenzoaten in cosmetic and pharmaceutical products.
3. Investigation of the antimicrobial properties of 2-methoxy-1-methyl-2-oxoethyl 4-hydroxybenzoaten against emerging pathogens.
4. Study of the potential synergistic effects of 2-methoxy-1-methyl-2-oxoethyl 4-hydroxybenzoaten with other preservatives.
5. Investigation of the environmental impact of 2-methoxy-1-methyl-2-oxoethyl 4-hydroxybenzoaten and its degradation products.
Aplicaciones Científicas De Investigación
Methylparaben has been extensively studied for its antimicrobial properties and is commonly used in cosmetic and pharmaceutical products to prevent the growth of microorganisms. It has also been studied for its potential use in food preservation.
Propiedades
IUPAC Name |
(1-methoxy-1-oxopropan-2-yl) 4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-7(10(13)15-2)16-11(14)8-3-5-9(12)6-4-8/h3-7,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNUOUGBKBFZGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC(=O)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate](/img/structure/B3966271.png)



![3-[3-(dicyclohexylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3966303.png)
![ethyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzoate](/img/structure/B3966309.png)
![2-[2-(1-cyclohexen-1-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3966311.png)
![5-(3-bromophenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966322.png)
![5-(4-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966323.png)

![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-[(5-methoxy-1H-benzimidazol-2-yl)methyl]urea](/img/structure/B3966355.png)

![4-[(benzylamino)methylene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3966366.png)